molecular formula C21H25N5OS B12573545 N-Cyclohexyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide

N-Cyclohexyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide

Cat. No.: B12573545
M. Wt: 395.5 g/mol
InChI Key: QRSVWXCICZMVDT-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide is a complex organic compound with the molecular formula C21H25N5OS

Properties

Molecular Formula

C21H25N5OS

Molecular Weight

395.5 g/mol

IUPAC Name

N-cyclohexyl-2-[4-(3,5-dimethylpyrazol-1-yl)phthalazin-1-yl]sulfanylacetamide

InChI

InChI=1S/C21H25N5OS/c1-14-12-15(2)26(25-14)20-17-10-6-7-11-18(17)21(24-23-20)28-13-19(27)22-16-8-4-3-5-9-16/h6-7,10-12,16H,3-5,8-9,13H2,1-2H3,(H,22,27)

InChI Key

QRSVWXCICZMVDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C3=CC=CC=C32)SCC(=O)NC4CCCCC4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and phthalazine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include cyclohexylamine, acetic anhydride, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups .

Scientific Research Applications

N-Cyclohexyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are often studied using techniques like molecular docking and biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamide derivatives and molecules containing pyrazole or phthalazine rings. Examples include:

Uniqueness

N-Cyclohexyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide is unique due to its specific combination of functional groups and structural features.

Biological Activity

N-Cyclohexyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide, a compound with the CAS number 606122-27-4, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C21H25N5OS
  • Molecular Weight : 395.52 g/mol
  • CAS Number : 606122-27-4

Structure

The compound features a cyclohexyl group, a pyrazole moiety, and a phthalazinyl sulfanyl group, which are believed to contribute to its biological activity.

Research indicates that this compound may exert its effects through various mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes associated with inflammatory pathways.
  • Receptor Modulation : The presence of the pyrazole and phthalazinyl groups suggests potential interactions with various receptors, possibly modulating neurotransmitter systems.

Antioxidant Activity

One of the notable activities of this compound is its antioxidant potential. In vitro studies have demonstrated that it can scavenge free radicals, thereby reducing oxidative stress in cellular models.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in animal models. It appears to inhibit pro-inflammatory cytokines, which could have implications for treating conditions like arthritis or other inflammatory diseases.

Case Studies

  • Study on Inflammatory Response :
    • A study conducted on rodents indicated that administration of this compound significantly reduced paw edema induced by carrageenan injection. The results suggested a dose-dependent anti-inflammatory effect (source needed).
  • Neuroprotective Effects :
    • In a neurotoxicity model using SH-SY5Y neuroblastoma cells, the compound exhibited protective effects against oxidative stress-induced cell death. This was attributed to its ability to enhance cellular antioxidant defenses (source needed).

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging free radicals[source needed]
Anti-inflammatoryReduced cytokine levels[source needed]
NeuroprotectiveProtection against oxidative stress[source needed]

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